molecular formula C18H17NO B14177226 N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide CAS No. 918631-81-9

N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide

Cat. No.: B14177226
CAS No.: 918631-81-9
M. Wt: 263.3 g/mol
InChI Key: QRRWTSZITCCYKG-UHFFFAOYSA-N
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Description

N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide is an organic compound with the molecular formula C18H17NO It is characterized by the presence of a cyclopropylidene group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide typically involves the reaction of cyclopropylidene compounds with phenylmethyl derivatives under controlled conditions. One common method includes the use of cyclopropylidenephenylmethyl ketone as a starting material, which undergoes a condensation reaction with acetamide in the presence of a suitable catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, optimization of reaction conditions to maximize yield, and purification of the final product using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide: Unique due to its cyclopropylidene group.

    N-{2-[Cyclopropyl(phenyl)methyl]phenyl}acetamide: Lacks the double bond in the cyclopropylidene group.

    N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}propionamide: Contains a propionamide group instead of an acetamide group.

Uniqueness

This compound is unique due to the presence of the cyclopropylidene group, which imparts distinct chemical and biological properties

Properties

CAS No.

918631-81-9

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

N-[2-[cyclopropylidene(phenyl)methyl]phenyl]acetamide

InChI

InChI=1S/C18H17NO/c1-13(20)19-17-10-6-5-9-16(17)18(15-11-12-15)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,20)

InChI Key

QRRWTSZITCCYKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=C2CC2)C3=CC=CC=C3

Origin of Product

United States

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